2-chloro-N-(2-furylmethyl)acetamide
Overview
Description
2-chloro-N-(2-furylmethyl)acetamide is an organic compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol . It is characterized by the presence of a chloroacetamide group attached to a furan ring, making it a versatile compound in various chemical reactions and applications.
Scientific Research Applications
2-chloro-N-(2-furylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-furylmethyl)acetamide typically involves the reaction of chloroacetyl chloride with 2-furylmethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or toluene, and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-furylmethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form amides or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include furanones and other oxygenated compounds.
Reduction: Products include amides and amines.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The furan ring can also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-chloroacetamide: Lacks the furan ring, making it less versatile in certain reactions.
N-(2-furylmethyl)acetamide: Lacks the chloro group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
2-chloro-N-(2-furylmethyl)acetamide is unique due to the presence of both the chloroacetamide group and the furan ring, which confer a combination of reactivity and stability. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDCOQBVIBGWCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352186 | |
Record name | 2-chloro-N-(2-furylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40914-13-4 | |
Record name | 2-chloro-N-(2-furylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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